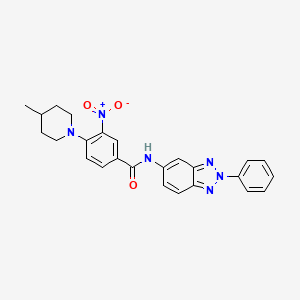![molecular formula C15H25N3O3S B11566462 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide](/img/structure/B11566462.png)
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide is an organic compound with a complex structure that includes a dimethylsulfamoyl group, a phenyl group, and a pentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylsulfamoyl chloride with aniline to form the dimethylsulfamoylphenylamine intermediate. This intermediate is then reacted with N-pentylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives or amides.
Scientific Research Applications
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl group may interact with hydrophobic pockets, enhancing binding affinity. The amide group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-ethylacetamide
- 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-methylacetamide
Uniqueness
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-pentylacetamide is unique due to its longer alkyl chain (pentyl group), which can influence its solubility, binding affinity, and overall biological activity compared to its shorter-chain analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H25N3O3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-pentylacetamide |
InChI |
InChI=1S/C15H25N3O3S/c1-4-5-9-12-16-15(19)13-18(22(20,21)17(2)3)14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3,(H,16,19) |
InChI Key |
BOXBTFXUNURVFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11566379.png)
![5-(3-Methylthiophen-2-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11566386.png)
![2'-Acetyl-5'-amino-2',3'-dihydro-[2,3'-bithiophene]-4'-carbonitrile](/img/structure/B11566388.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11566392.png)
![N,N-diethyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566393.png)
![6-benzyl-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11566399.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11566407.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B11566411.png)
![5-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11566413.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11566420.png)

![8-(4-methoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11566428.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11566430.png)
![methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11566447.png)
